
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as BMT-046071, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine exerts its therapeutic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and metabolism. This compound inhibits the activation of Akt, which in turn inhibits the downstream targets of the pathway, including mTOR and p70S6K. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In inflammation, this compound reduces the production of inflammatory cytokines. In neuroprotection, this compound protects neurons from oxidative stress and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments, including its easy synthesis method and its ability to inhibit the PI3K/Akt/mTOR signaling pathway. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine research. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Another direction is to optimize its synthesis method to improve its solubility and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in therapeutic applications.
Méthodes De Synthèse
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized through a simple, four-step reaction process. The first step involves the reaction of tert-butylamine with 2-chloro-4-methylthio-6-(4-morpholinyl)-1,3,5-triazine to form this compound. The second step involves the deprotection of the tert-butyl group using trifluoroacetic acid. The third step involves the reaction of the resulting intermediate with sodium hydride and dimethyl sulfate to form this compound. The final step involves the purification of this compound through column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been found to have potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-12(2,3)16-9-13-10(15-11(14-9)19-4)17-5-7-18-8-6-17/h5-8H2,1-4H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJATVSQWFPRFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
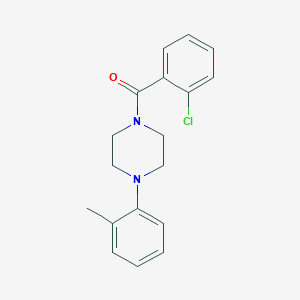
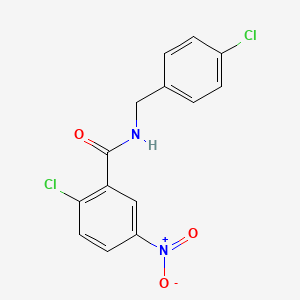

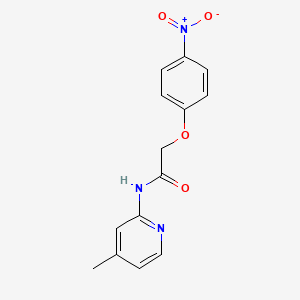
![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)

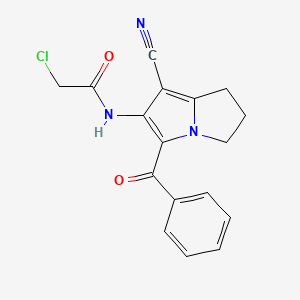
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
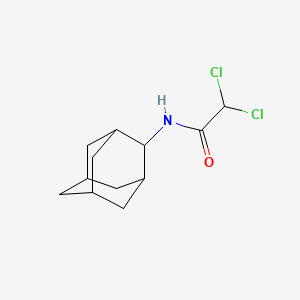
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)